molecular formula C17H24N2O3 B7986774 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7986774
M. Wt: 304.4 g/mol
InChI Key: YFXVXJRMEUNTHG-MRXNPFEDSA-N
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Description

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with a molecular formula of C17H24N2O3 and a molecular weight of 304.4 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety. It is primarily used in research and development settings, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclopropylamine with ®-2-hydroxyethylpyrrolidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXVXJRMEUNTHG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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